molecular formula C24H28N2O3S B2942871 4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline CAS No. 902945-00-0

4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline

Cat. No. B2942871
CAS RN: 902945-00-0
M. Wt: 424.56
InChI Key: FASFXZWYPVOGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current in cardiac cells, and has been shown to have a number of potential applications in the field of cardiovascular research.

Scientific Research Applications

Synthesis and Biological Activities

Quinoline derivatives have been extensively studied for their synthesis and biological activities. For instance, the synthesis of tetracyclic quinolines with DNA intercalative properties, KB cytotoxicity, antitumor activity, and the ability to induce topoisomerase II-dependent DNA cleavage demonstrates the potential of quinoline derivatives in cancer research and treatment. These compounds, such as the indoloquinoline derivative, exhibited potent activity against P388 leukemia and solid tumors like M5076 sarcoma, B16 melanoma, and colon 38 carcinoma, comparable to known drugs like m-AMSA (Yamato et al., 1989).

Corrosion Inhibition

Quinoline derivatives also serve as effective corrosion inhibitors, showcasing their utility in materials science and engineering. The corrosion mitigation effect of certain quinoline derivatives was analyzed using techniques like weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarizations, revealing significant inhibition efficiencies and adsorption characteristics on metal surfaces. These findings underscore the potential of quinoline derivatives in protecting metals against corrosion, contributing to the longevity and durability of materials (Singh et al., 2016).

Antiviral and Anticancer Agents

The exploration of quinoline derivatives extends into the development of antiviral and anticancer agents. For example, the synthesis and evaluation of 2-phenylamino-4-phenoxyquinoline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors indicate the potential of these compounds in treating human immunodeficiency virus (HIV). These derivatives exhibit significant inhibitory concentrations against HIV-1 RT, highlighting their promise as therapeutic agents in combating HIV/AIDS (Makarasen et al., 2022).

Electrochemical Studies

Electrochemical studies of quinoline derivatives, such as nifedipine and its analogs, have contributed to our understanding of their reactivity and stability in protic media. These studies offer insights into the electrochemical behavior of quinoline derivatives, providing valuable information for their application in various scientific and industrial fields (Hazard et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

properties

IUPAC Name

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-29-19-10-11-22-21(13-19)24(26-15-17(2)12-18(3)16-26)23(14-25-22)30(27,28)20-8-6-5-7-9-20/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASFXZWYPVOGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline

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